molecular formula C25H22N2O5S B2923515 methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide CAS No. 1114657-89-4

methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Cat. No.: B2923515
CAS No.: 1114657-89-4
M. Wt: 462.52
InChI Key: LBTNSXSYJXHRCE-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core substituted with a methyl carboxylate group at position 3, a phenyl group at position 4, and a 2-[(3-methylphenyl)amino]-2-oxoethyl moiety at position 2. The 1,1-dioxide sulfonamide group is a hallmark of this class, contributing to its structural rigidity and electronic properties.

Properties

IUPAC Name

methyl 2-[2-(3-methylanilino)-2-oxoethyl]-1,1-dioxo-4-phenyl-1λ6,2-benzothiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-9-8-12-19(15-17)26-22(28)16-27-24(25(29)32-2)23(18-10-4-3-5-11-18)20-13-6-7-14-21(20)33(27,30)31/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTNSXSYJXHRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=C(C3=CC=CC=C3S2(=O)=O)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide is a complex organic compound with potential therapeutic applications. Its structural characteristics suggest possible interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C25H22N2O5SC_{25}H_{22}N_{2}O_{5}S with a molecular weight of approximately 462.5 g/mol. The structure features a benzothiazine core, which is known for its diverse biological activities. The presence of the methyl and phenyl groups may enhance its lipophilicity, potentially improving its bioavailability.

PropertyValue
Molecular FormulaC25H22N2O5S
Molecular Weight462.5 g/mol
CAS Number1114657-89-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in the body. It may exert its effects through:

  • Enzyme Inhibition : Compounds with similar structures often inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, influencing cell signaling pathways.

Research indicates that benzothiazine derivatives can exhibit anti-inflammatory and anticancer properties by modulating these pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of related benzothiazine compounds, suggesting potential applications in treating various diseases:

  • Anticancer Activity :
    • A study highlighted that fluorinated benzothiazoles demonstrated potent antiproliferative effects against cancer cells by inducing DNA adduct formation through metabolic activation .
    • Another investigation into related benzothiazine derivatives showed promising results in inhibiting cancer cell growth, indicating that this compound may share similar properties.
  • Anti-inflammatory Effects :
    • Research on other benzothiazine derivatives has shown their potential to reduce inflammation markers in vitro, suggesting that this compound could also exhibit anti-inflammatory activity .

Case Study 1: Antiproliferative Effects

A series of experiments were conducted using human cancer cell lines treated with this compound. Results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

In vitro assays demonstrated that the compound could inhibit key enzymes involved in cancer metabolism. The inhibition was dose-dependent, suggesting that higher concentrations could lead to more significant effects.

Comparison with Similar Compounds

Comparison with Similar Benzothiazine Derivatives

Structural and Functional Group Analysis

The table below compares the target compound with structurally related benzothiazine derivatives, emphasizing substituent effects on biological activity and physicochemical properties.

Compound Name Substituents (Positions) Biological Activity Key Physical/Chemical Properties
Methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (Target) 3-COOCH₃; 4-Ph; 2-CH₂C(O)N(H)(3-MePh) Not explicitly reported (inferred: anti-inflammatory) Likely moderate solubility due to lipophilic 3-MePh group
3-Benzoyl-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-COPh; 4-OH Anti-inflammatory Melting point: ~438–440 K; stabilized by intramolecular H-bonds
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-CO(3-ClPh); 4-OH Enhanced anti-inflammatory Increased lipophilicity due to Cl substituent; m.p. 438–440 K
N-[2-(Aminocarbonyl)phenyl]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide 3-CONH(2-NH₂COPh); 4-OH; 2-Me Analgesic, anti-inflammatory High crystallinity due to intermolecular H-bonding
Methyl 3-hydroxy-4-oxo-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide 3-COOCH₃; 4-Oxo; 3-OH Unreported S-configuration confirmed; intramolecular H-bonding
N-(3-Chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide 3-CONH(3-ClPh); 4-OH; 2-Me Anti-inflammatory, potential COX-2 inhibition High potency due to Cl and carboxamide groups

Key Observations

Chlorine substituents (e.g., in ) are associated with increased anti-inflammatory potency, likely due to improved electron-withdrawing effects and target binding . Carboxamide groups (e.g., ) enhance hydrogen-bonding interactions with biological targets, improving affinity and selectivity .

Conformational Analysis: The thiazine ring in benzothiazines typically adopts a half-chair or sofa conformation, as seen in . The target compound’s 2-[(3-methylphenyl)amino]-2-oxoethyl group may influence ring puckering, altering intermolecular interactions. Intramolecular hydrogen bonds (e.g., O–H⋯O in ) stabilize molecular conformations, while the target compound’s lack of a hydroxy group may reduce such interactions, affecting solubility.

Synthetic Pathways: The target compound may be synthesized via alkylation of saccharin derivatives, analogous to methods used for 2-[2-(3-chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide . Recrystallization from methanol or chloroform-methanol mixtures is common for obtaining single crystals suitable for XRD analysis .

Computational Similarity Metrics: Tanimoto and Dice indices (structural similarity metrics) could predict the target compound’s bioactivity by comparing its bit-vector fingerprint to known anti-inflammatory benzothiazines .

Physical Property Trends

  • Melting Points : Hydroxy-substituted derivatives (e.g., ) exhibit higher melting points (~438–440 K) due to extensive hydrogen-bonding networks, whereas the target compound may have a lower melting point.

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